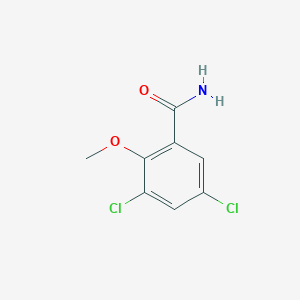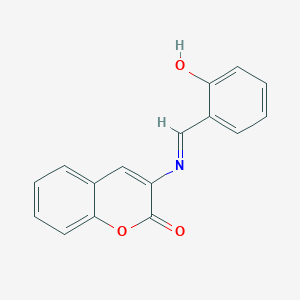
1-(2,5-Dichlorophenyl)sulfonylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)sulfonylimidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-(2,5-Dichlorophenyl)sulfonylimidazole exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of the phosphate group from ATP to the target protein, thereby blocking the enzymatic activity of CK2. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to be a highly selective inhibitor of CK2, with no significant activity against other kinases.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of CK2, which allows for the specific inhibition of CK2 without affecting other kinases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 1-(2,5-Dichlorophenyl)sulfonylimidazole also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. 1-(2,5-Dichlorophenyl)sulfonylimidazole also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in scientific research. One area of interest is the role of CK2 in neurodegenerative disorders such as Alzheimer's disease. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a therapeutic agent. Another area of interest is the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in combination with other drugs to enhance their efficacy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to sensitize cancer cells to chemotherapy, and further studies are needed to investigate its potential as a combination therapy. Additionally, the development of more potent and selective inhibitors of CK2 based on the structure of 1-(2,5-Dichlorophenyl)sulfonylimidazole is an area of active research.
Conclusion:
In conclusion, 1-(2,5-Dichlorophenyl)sulfonylimidazole is a potent inhibitor of CK2 that has been widely used in scientific research. Its unique properties make it a valuable tool compound for studying the role of CK2 in various diseases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in neurodegenerative disorders and as a combination therapy in cancer treatment. Overall, 1-(2,5-Dichlorophenyl)sulfonylimidazole has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
1-(2,5-Dichlorophenyl)sulfonylimidazole can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride in dimethylformamide to yield 1-(2,5-Dichlorophenyl)sulfonylimidazole. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)sulfonylimidazole has been extensively used in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, 1-(2,5-Dichlorophenyl)sulfonylimidazole has been widely used as a tool compound to study the role of CK2 in these diseases.
Propriétés
Nom du produit |
1-(2,5-Dichlorophenyl)sulfonylimidazole |
|---|---|
Formule moléculaire |
C9H6Cl2N2O2S |
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |
Clé InChI |
VDMADHIGYMZGRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)






